molecular formula C29H37N7O6 B1447229 H-Lys(Abz)-Pro-Pro-pNA CAS No. 219138-18-8

H-Lys(Abz)-Pro-Pro-pNA

Cat. No. B1447229
CAS RN: 219138-18-8
M. Wt: 579.6 g/mol
InChI Key: PYDKOXBAMHOEAF-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(Abz)-Pro-Pro-pNA is a peptide substrate commonly used in biochemical and physiological research. It is a synthetic peptide that is used to determine the activity of enzymes such as angiotensin-converting enzyme (ACE) and prolyl oligopeptidase (POP). This peptide has gained popularity in the scientific community due to its ability to provide accurate and reliable results in enzyme assays.

Scientific Research Applications

Substrate Specificity and Protease Assays

  • Exploring Substrate Specificities of Prolyl Isomerases : A study by Žoldák et al. (2009) used a peptide library, including peptides with a 2-aminobenzoyl (Abz) group and a p-nitroanilide (pNA) group, for conformational analysis and substrate specificity exploration of prolyl isomerases. The library was employed to study human prolyl isomerases from different families, providing insights into their P1-site specificities (Žoldák et al., 2009).

  • Assessment of Aminopeptidase P Activity : Holtzman et al. (1987) developed a sensitive assay using a substrate similar to H-Lys(Abz)-Pro-Pro-pNA for aminopeptidase P (EC 3.4.11.9). This study contributed to understanding the enzyme's kinetics and activity in various biological samples (Holtzman et al., 1987).

Stability and Interaction Studies

  • Stability of Peptide Nucleic Acids : Research by Demidov et al. (1994) investigated the stability of peptide nucleic acids (PNAs) in various biological environments, using compounds including this compound. This study provided valuable insights into the biostability of PNAs, which are critical for their potential as drugs (Demidov et al., 1994).

Enzyme Inhibition and Specificity

  • Inhibition and Specificity of Mammalian PEPT1 : A study by Knütter et al. (2001) focused on developing inhibitors for the intestinal H(+)/peptide symporter PEPT1, using derivatives including Lys[Z(NO(2))]-Pro, which is structurally related to this compound. This research is significant for understanding and modulating PEPT1 activity (Knütter et al., 2001).

  • Characterization of Aminopeptidase P from Synechocystis sp. : Baik et al. (2018) characterized the aminopeptidase P from the cyanobacterium Synechocystis sp. using a fluorescent peptide including this compound. This study provided insights into the enzyme's optimal activity conditions and substrate specificity (Baik et al., 2018).

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-6-[(2-aminobenzoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O6/c30-22-8-2-1-7-21(22)26(37)32-16-4-3-9-23(31)28(39)35-18-6-11-25(35)29(40)34-17-5-10-24(34)27(38)33-19-12-14-20(15-13-19)36(41)42/h1-2,7-8,12-15,23-25H,3-6,9-11,16-18,30-31H2,(H,32,37)(H,33,38)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDKOXBAMHOEAF-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Lys(Abz)-Pro-Pro-pNA
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H-Lys(Abz)-Pro-Pro-pNA
Reactant of Route 3
H-Lys(Abz)-Pro-Pro-pNA
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H-Lys(Abz)-Pro-Pro-pNA
Reactant of Route 5
H-Lys(Abz)-Pro-Pro-pNA
Reactant of Route 6
H-Lys(Abz)-Pro-Pro-pNA

Q & A

Q1: What is the significance of H-Lys(Abz)-Pro-Pro-pNA in studying LeAPP2?

A1: this compound is a synthetic peptide substrate specifically designed for studying enzymes like LeAPP2 that exhibit aminopeptidase P activity.

  • Kinetic Studies: By using varying concentrations of this compound, researchers were able to determine the kinetic parameters of LeAPP2, such as the Michaelis-Menten constant (Km) and the catalytic efficiency (Km/kcat). [] These parameters provide valuable insights into the enzyme's affinity for the substrate and its overall catalytic efficiency.

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